

fenazaquin metabolic profile across species

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Compound Focus: Fenazaquin

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Comparative Metabolism of Fenazaquin

The table below summarizes the key metabolic characteristics of **fenazaquin** in different types of organisms.

Species / System	Primary Metabolites Identified	Key Enzymes Involved	Half-life (t _{1/2}) / Metabolic Rate
Fungus (<i>Aspergillus niger</i>)	4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol [1] [2]	Specific Cytochrome P450s (CYPs); strongly inhibited by Piperonyl Butoxide (PBO) [1] [2]	~0.6 days [1]
Insects (e.g., <i>An. gambiae</i> , <i>An. funestus</i>)	Susceptible to metabolism, but specific metabolites not detailed in assays [3]	CYP6M2, CYP6P3, CYP6P9a, and other P450s associated with pyrethroid resistance [3]	Highly susceptible to metabolism by multiple P450s [3]
Mammalian System (Human Cell Model, HEK293T)	Not specified, but metabolic activity confirmed [4]	Human CYP enzymes; metabolism led to detoxification (reduced cytotoxicity) [4]	Metabolic competence demonstrated to shift chemical toxicity [4]

A central finding across studies is that **cytochrome P450 enzymes (CYPs)** are the primary drivers of **fenazaquin** metabolism [1] [3] [4]. However, the specific CYP isoforms involved and the biological

consequences of metabolism vary:

- **In Fungi:** Metabolism in *Aspergillus niger* is rapid and is catalyzed by specific CYPs that are **insensitive to azole fungicides** like ketoconazole but are strongly inhibited by **piperonyl butoxide (PBO)** [1] [2].
- **In Insects: Fenazaquin** is highly susceptible to metabolism by a broad range of P450s that are overexpressed in pyrethroid-resistant mosquitoes, indicating a **high cross-resistance liability** [3]. This means **fenazaquin** may be less effective against insect populations that have already developed resistance to other insecticides.
- **In Mammalian Cells:** The introduction of human CYP enzymes into metabolically incompetent cells altered **fenazaquin's** toxicity profile, specifically leading to its **detoxification** [4].

Experimental Protocols for Key Studies

The data in the comparison table are derived from robust experimental models. Below are the methodologies used in the cited research.

Fungal Metabolism Study [1] [2]

- **Organism:** *Aspergillus niger*, a model soil fungus.
- **Treatment: Fenazaquin** was introduced to fungal cultures in potato dextrose broth.
- **Metabolite Identification:** Cultures were homogenized, and metabolites were extracted with ethyl acetate. **Fenazaquin** and its metabolites were identified using **Gas Chromatography-Mass Spectrometry (GC-MS)**.
- **Enzyme Inhibition:** Specific inhibitors like Piperonyl Butoxide (CYP inhibitor), ketoconazole (azole fungicide), and methimazole (flavin-dependent monooxygenase inhibitor) were used to pinpoint the enzymatic pathways.

Insect Cross-Resistance Screening [3]

- **Enzyme Source:** A panel of **recombinant P450 enzymes** from *Anopheles gambiae* (e.g., CYP6M2, CYP6P3) and *An. funestus* (CYP6P9a) was used.
- **Assay Type: Substrate depletion assay** was performed. A 20% substrate depletion cut-off value was applied to distinguish significant metabolic activity.
- **Validation:** Transgenic *An. gambiae* overexpressing single P450 genes (CYP6M2 or CYP6P3) and field-resistant mosquito strains were exposed to **fenazaquin** in bioassays to confirm the in vitro

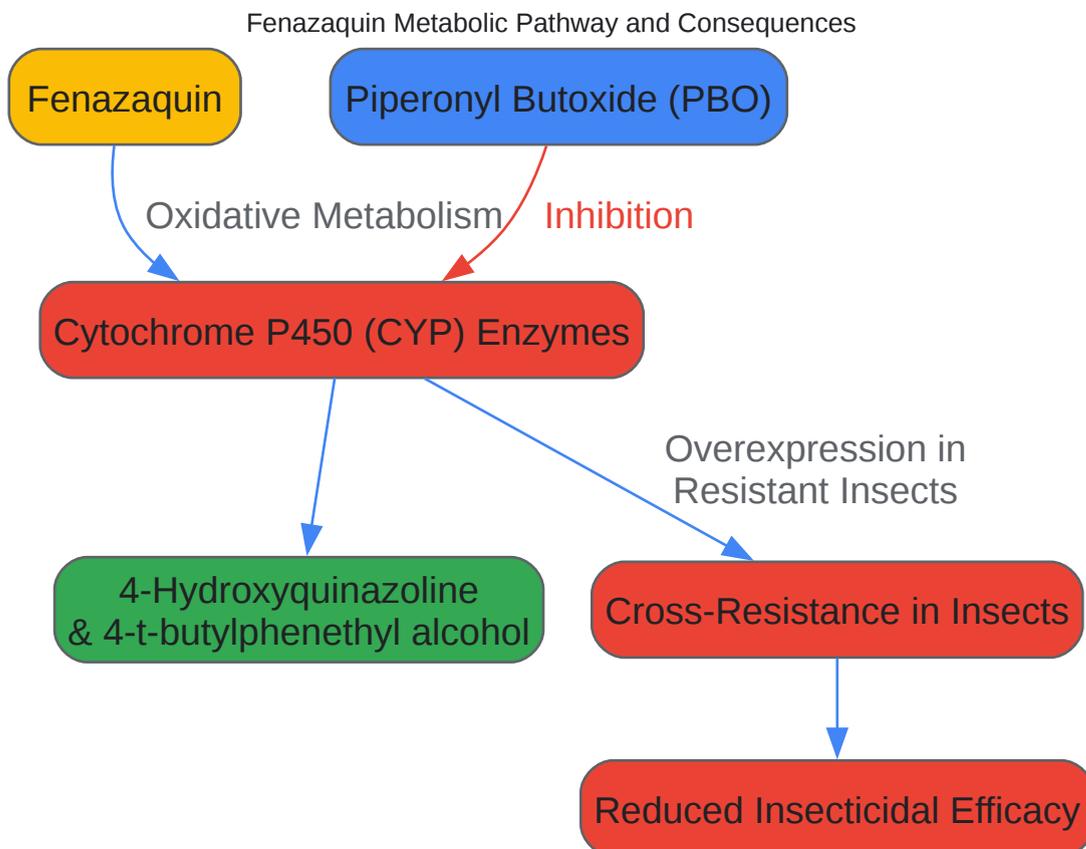
findings.

Mammalian Cell-Based Metabolism Model [4]

- **Cell Line:** HEK293T (human embryonic kidney cells), which has low endogenous metabolic capacity.
- **Metabolic Competence:** Cells were retrofitted with metabolic activity by transfecting them with chemically-modified **mRNAs encoding ten prevalent human CYP enzymes** and P450 oxidoreductase (POR).
- **Cytotoxicity Screening:** The cytotoxicity of **fenazaquin** was tested in both metabolically competent (CYP-expressing) and incompetent cells. The shift in the dose-response curve was used to determine if metabolism led to detoxification or bioactivation.

Metabolic Pathway and Cross-Resistance

The following diagram illustrates the core metabolic pathway of **fenazaquin** and its implications for insecticide efficacy, integrating findings from fungal and insect studies.



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Key Insights for Research and Development

The data on **fenazaquin**'s metabolism provides critical insights for scientists:

- **Cross-Resistance is a Significant Liability:** The susceptibility of **fenazaquin** to a broad array of insect P450s, particularly those overexpressed in pyrethroid-resistant populations, is a major concern [3]. This suggests its utility may be limited in areas with established pesticide resistance.
- **Piperonyl Butoxide as a Key Synergist:** The strong inhibitory effect of PBO on **fenazaquin** metabolism in fungi [1] and its documented use in restoring efficacy in resistant insects [3] highlight its potential as a synergist in formulations to overcome metabolic resistance.
- **Utility of Mammalian Cell Models:** The mRNA transfection method used to create metabolically competent human cells [4] is a powerful tool for early-stage toxicological screening, effectively predicting detoxification pathways and improving the assessment of human safety profiles.

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